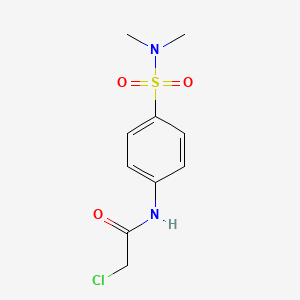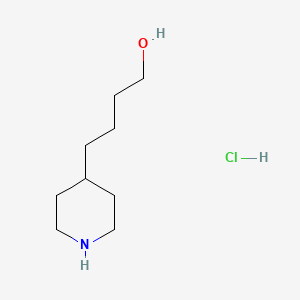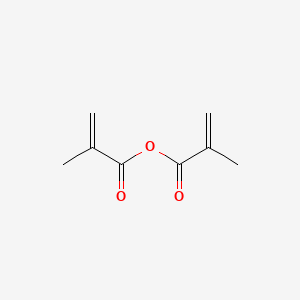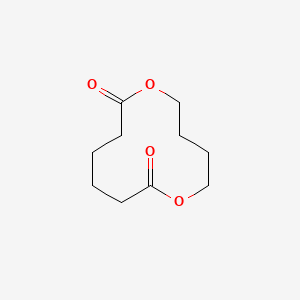
Acetanilide, 2-chloro-4'-(dimethylsulfamoyl)-
説明
科学的研究の応用
NMR Spectroscopy in Pharmaceuticals : Acetanilide is utilized as a primary standard in quantitative NMR (qNMR) spectroscopy for pharmaceuticals. This application is critical for ensuring accurate and precise analytical results in pharmaceutical testing (Rundlöf, McEwen, Johansson, & Arvidsson, 2014).
Organic Synthesis : Acetanilides are employed in the synthesis of 2-chloro-3-formyl quinolines, using a Vilsmeier–Haack type reagent. This process is significant in organic chemistry for the production of complex molecular structures (Venkanna, Rajanna, Kumar, Ansari, & Ali, 2015).
Environmental Fate of Herbicides : Acetanilide compounds, like alachlor and metolachlor, undergo transformations in environmental settings, particularly involving microbial and abiotic processes. This research is essential for understanding the environmental impact of these herbicides (Stamper, Traina, & Tuovinen, 1997).
Herbicide Antidotes : Acetanilide derivatives are used in developing antidotes (safeners) for protecting crops against herbicidal injury. This is a significant application in agricultural science for enhancing crop safety (Sacher, Lee, Schafer, & Howe, 1983).
Chemical Reactions and Ligand Exchange : Studies have examined the behavior of acetanilide in various chemical reactions, including ligand exchange processes. This is valuable for understanding reaction mechanisms in organometallic chemistry (Ryabov & Kazankov, 1984).
Pharmacology and Biochemistry : Acetanilide's conversion and interaction with liver microsomal preparations have been studied. This research is crucial for understanding metabolic processes and the biochemical behavior of similar compounds (Daly, Jerina, Farnsworth, & Guroff, 1969).
Chemoproteomics : A chemoproteomic approach has revealed that acetanilide herbicides, such as acetochlor, interact with protein targets in vivo. This is significant for understanding the toxicity and biochemical pathways affected by these compounds (Counihan, Duckering, Dalvie, Ku, Bateman, Fisher, & Nomura, 2017).
Safety And Hazards
Acetanilide, the parent compound, is classified as having acute toxicity when ingested and is harmful to aquatic life . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation . The safety and hazards specific to “Acetanilide, 2-chloro-4’-(dimethylsulfamoyl)-” are not detailed in the sources retrieved.
特性
IUPAC Name |
2-chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c1-13(2)17(15,16)9-5-3-8(4-6-9)12-10(14)7-11/h3-6H,7H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMWGZIUAHMKRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177849 | |
| Record name | Acetanilide, 2-chloro-4'-(dimethylsulfamoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetanilide, 2-chloro-4'-(dimethylsulfamoyl)- | |
CAS RN |
23280-39-9 | |
| Record name | 2-Chloro-4'-(dimethylsulfamoyl)acetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023280399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23280-39-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetanilide, 2-chloro-4'-(dimethylsulfamoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4'-(dimethylsulfamoyl)acetanilide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA9ZCG78JX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[(3-hydroxynaphthalene-2-carbonyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362392.png)








![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1362410.png)


![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B1362422.png)
